molecular formula C22H22N2O4 B2469421 3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034385-70-9

3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2469421
CAS No.: 2034385-70-9
M. Wt: 378.428
InChI Key: HMLIZAHKHTUTFL-UHFFFAOYSA-N
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Description

3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of biphenyl, piperidine, and oxazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multicomponent reactions. One common approach is the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free domino annulation/Mannich reaction conditions . This method provides good to excellent yields of the target product. Another approach involves the use of transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental sustainability, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxazolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced biphenyl compounds, and substituted piperidine derivatives.

Scientific Research Applications

3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine moiety is known to inhibit protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This mechanism is similar to that of oxazolidinone antibiotics like Linezolid.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.

    Eperezolid: A less commonly used oxazolidinone with similar antibacterial properties.

Uniqueness

3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its combination of biphenyl, piperidine, and oxazolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-20(14-16-6-8-18(9-7-16)17-4-2-1-3-5-17)23-12-10-19(11-13-23)24-21(26)15-28-22(24)27/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLIZAHKHTUTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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